メントン 1,2-グリセロールケタール

概要

説明

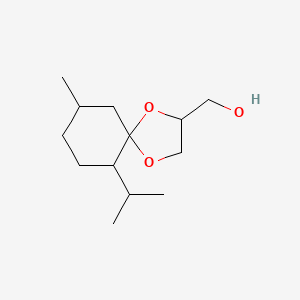

フレスコラット MGA は、メントン グリセリン アセタールとしても知られており、合成化合物であり、冷却剤として広く使用されています。これは無色の液体であり、強く持続的な爽快感と冷却感を与えます。 この化合物は特に、刺激性がないこと、臭いが低いこと、口腔ケア製品を含むさまざまな製剤に適していることで高く評価されています .

製造方法

フレスコラット MGA は、メントンとグリセリンのアセタール化によって合成されます。反応は通常、メントンとグリセリンの間のアセタール結合の形成を促進するために、酸触媒を使用します。 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます .

工業生産では、このプロセスは、大量のフレスコラット MGA を生産するためにスケールアップされます。 反応は大規模な反応器で行われ、生成物は蒸留やその他の分離技術によって精製され、不純物が除去されます .

科学的研究の応用

Frescolat MGA has a wide range of scientific research applications. In chemistry, it is used as a model compound to study acetalization reactions and the stability of acetal bonds. In biology, it is used to investigate the effects of cooling agents on cellular processes and temperature-sensitive ion channels .

In medicine, frescolat MGA is explored for its potential therapeutic applications, particularly in the development of topical formulations for pain relief and skin conditions. Its cooling properties make it an attractive candidate for products designed to provide relief from itching, burning, and other discomforts .

In the industry, frescolat MGA is used in the formulation of personal care products, such as toothpaste, mouthwash, and skincare products. Its ability to provide a long-lasting cooling sensation makes it a popular ingredient in these products .

作用機序

フレスコラット MGA は、過渡性受容体電位メラスタチン 8 (TRPM8) チャネルを活性化することで、冷却効果を発揮します。 これらのチャネルは、温度感受性イオンチャネルであり、涼しい温度とメントールやイシリンなどの化学的アゴニストによって活性化されます .

活性化されると、TRPM8 チャネルは細胞へのカルシウムイオンの流入を可能にし、冷却感が得られます。 この機構はメントールと似ていますが、フレスコラット MGA は、より長く持続し、より強い冷却効果を与えるように設計されています .

類似化合物の比較

フレスコラット MGA は、メントールやメントールラクトンなどの他の冷却剤と比較されることがよくあります。 メントールは最もよく知られた冷却剤ですが、強い臭いがあり、高濃度では刺激を引き起こす可能性があるなど、いくつかの欠点があります .

一方、フレスコラット MGA は、これらの欠点を克服するように設計されています。臭いが少なく、刺激性が低いため、幅広い用途に適しています。 さらに、メントールと比較して、より長く持続する冷却効果を提供します .

類似の化合物には以下が含まれます。

- メントール

- メントールラクトン

- イシリン

これらの化合物はそれぞれ独自の特性と用途を持っていますが、フレスコラット MGA は、強い冷却効果、臭いの低さ、刺激がないという特性を組み合わせていることで際立っています .

準備方法

Frescolat MGA is synthesized through the acetalization of menthone with glycerin. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal bond between menthone and glycerin. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

In industrial production, the process is scaled up to produce large quantities of frescolat MGA. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to remove any impurities .

化学反応の分析

フレスコラット MGA は、主にアセタール官能基の存在により、置換反応を起こします。 これらの反応で使用される一般的な試薬には、酸と塩基があり、これらはアセタール結合の加水分解を触媒し、メントンとグリセリンを生成します .

これらの反応から生成される主な生成物は、メントンとグリセリンです。 これらの反応は通常、化合物の劣化を防ぐために穏やかな条件下で行われます .

科学研究アプリケーション

フレスコラット MGA は、幅広い科学研究アプリケーションを持っています。化学では、アセタール化反応とアセタール結合の安定性を研究するためのモデル化合物として使用されています。 生物学では、冷却剤が細胞プロセスと温度感受性イオンチャネルに与える影響を調べるために使用されています .

医学では、フレスコラット MGA は、特に痛みを和らげるための局所製剤や皮膚の状態の開発において、潜在的な治療用途について研究されています。 その冷却特性により、かゆみ、灼熱感、その他の不快感を軽減するために設計された製品にとって魅力的な候補となっています .

業界では、フレスコラット MGA は、歯磨き粉、マウスウォッシュ、スキンケア製品などのパーソナルケア製品の製剤に使用されています。 その持続的な冷却感を与える能力により、これらの製品で人気のある成分となっています .

類似化合物との比較

Frescolat MGA is often compared to other cooling agents, such as menthol and menthyl lactate. While menthol is the most well-known cooling agent, it has some disadvantages, such as a strong odor and potential irritation at higher concentrations .

Frescolat MGA, on the other hand, is designed to overcome these limitations. It has a lower odor and is less irritating, making it suitable for a wider range of applications. Additionally, it provides a longer-lasting cooling effect compared to menthol .

Similar compounds include:

- Menthol

- Menthyl lactate

- Icilin

Each of these compounds has unique properties and applications, but frescolat MGA stands out for its combination of strong cooling effect, low odor, and non-irritating properties .

特性

IUPAC Name |

(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJCYZPANVLBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1)OCC(O2)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866983 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear colourless viscous liquid | |

| Record name | (-)-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | dl-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

322.00 to 323.00 °C. @ 760.00 mm Hg | |

| Record name | Menthone 1,2-glyceryl ketal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, olive oil <15% and almond oil 1% w/w | |

| Record name | (-)-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | dl-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0306, 1.0308 | |

| Record name | (-)-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | dl-Menthone 1,2-glycerol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63187-91-7 | |

| Record name | Menthone glycerin acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63187-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone 1,2-glycerol ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063187917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE 1,2-GLYCEROL KETAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ1EE6RCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthone 1,2-glyceryl ketal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Menthone 1,2-glycerol ketal (MGK) primarily used for?

A1: MGK is a synthetic coolant found in some electronic nicotine delivery systems (ENDS) like e-liquids. [] While its cooling sensation is appealing to users, the toxicological risks associated with inhaling MGK have not been thoroughly studied. []

Q2: Beyond its use as a coolant, has MGK been explored for other applications?

A3: Yes, research has investigated MGK's potential in drug delivery systems. Due to its pH-sensitive nature, MGK has been incorporated into nanocarriers designed to release therapeutic agents in the acidic tumor microenvironment. [, , ]

Q3: How is MGK incorporated into these nanocarriers?

A4: MGK is often conjugated to biocompatible polymers like oligosaccharides of hyaluronan (oHA). [, , ] This conjugation forms amphiphilic molecules that self-assemble into nanoparticles in aqueous solutions. [] The resulting nanoparticles can encapsulate drugs and deliver them to target cells or tissues. [, , ]

Q4: What are the advantages of using MGK in pH-sensitive drug delivery systems?

A5: MGK's ketal structure makes it sensitive to acidic pH. [, , ] This characteristic allows for controlled drug release within the acidic tumor microenvironment, potentially enhancing therapeutic efficacy while minimizing off-target effects. [, , ]

Q5: Are there any specific cell surface receptors targeted by these MGK-containing nanocarriers?

A6: Yes, researchers have developed MGK-containing nanocarriers that target the CD44 receptor. [, , ] This receptor is overexpressed in various cancer cells and is implicated in tumor progression and metastasis. [, , ] By targeting CD44, these nanocarriers aim to enhance drug delivery specifically to cancer cells. [, , ]

Q6: What is the current research focus regarding MGK's application in drug delivery?

A7: Current research explores the development of multifunctional nanocarriers incorporating MGK. [, , ] These nanocarriers utilize MGK's pH-sensitivity while incorporating additional functionalities, such as targeting ligands or other stimuli-responsive elements, to further enhance drug delivery and therapeutic efficacy. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)